molecular formula C10H12N4O B6631834 N-(4-cyanobutyl)pyrimidine-5-carboxamide

N-(4-cyanobutyl)pyrimidine-5-carboxamide

Cat. No.: B6631834
M. Wt: 204.23 g/mol
InChI Key: YUQLIUPGHUQJGI-UHFFFAOYSA-N
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Description

N-(4-cyanobutyl)pyrimidine-5-carboxamide is a pyrimidine derivative characterized by a carboxamide group at position 5 of the pyrimidine ring and a 4-cyanobutyl substituent on the amide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the cyanobutyl chain) and hydrogen-bonding capacity (via the carboxamide and nitrile groups).

Properties

IUPAC Name

N-(4-cyanobutyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-4-2-1-3-5-14-10(15)9-6-12-8-13-7-9/h6-8H,1-3,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQLIUPGHUQJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=O)NCCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Most analogs (e.g., ) are synthesized via cyclocondensation or alkylation reactions using aldehydes, ketones, or amines. The 4-cyanobutyl group in the target compound may require specialized nitrile-containing precursors.
  • Substituent Effects: The cyanobutyl chain likely enhances metabolic stability compared to shorter alkyl groups (e.g., methyl in ) but reduces solubility relative to polar groups like morpholine () .

Key Observations :

  • Enzyme Inhibition: The carboxamide group is critical for binding to enzymes like TrmD () and NNMT (). The 4-cyanobutyl group may sterically hinder interactions with smaller active sites (e.g., TrmD) but could enhance selectivity for larger pockets (e.g., NNMT).
  • Binding Affinity: Analogs with bulkier substituents (e.g., octylamino in ) show stronger binding (-10.8 kcal/mol) than reference inhibitors (-8.2 kcal/mol) .

Physicochemical and Spectral Characterization

Table 3: Spectral Data Comparison
Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) ESI-MS ([M+H]⁺) Reference
N-(4-cyanobutyl)pyrimidine-5-carboxamide Not reported
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide () 1621, 1592 7.2–8.1 (aromatic H), 3.6–4.2 (CH₂) 758.2904 (calc. 758.2893)
Thieno[2,3-d]pyrimidine-5-carboxamide () 1650–1680 2.5–3.8 (morpholine CH₂), 7.3–8.5 (aryl H) 450–600 (HRMS confirmed)

Key Observations :

  • IR Spectroscopy : Carboxamide C=O stretches typically appear near 1620–1680 cm⁻¹, consistent across analogs .
  • NMR: Aromatic protons in pyrimidine derivatives resonate at δ 7.2–8.5 ppm, while aliphatic chains (e.g., cyanobutyl) may appear at δ 1.5–3.0 ppm.

Metabolic Stability and Toxicity

  • Metabolism: highlights N-demethylation as a major pathway for carboxamide derivatives.
  • Toxicity: Thienopyrimidine derivatives () show low hemolytic activity, suggesting the carboxamide scaffold is generally well-tolerated .

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